molecular formula C8H8N4O B2896893 2-azido-N-phenylacetamide CAS No. 10258-71-6

2-azido-N-phenylacetamide

Cat. No.: B2896893
CAS No.: 10258-71-6
M. Wt: 176.179
InChI Key: KMYXAURTWKXBMH-UHFFFAOYSA-N
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Description

2-Azido-N-phenylacetamide is an organic compound with the molecular formula C8H8N4O It is characterized by the presence of an azide group (-N3) attached to the nitrogen atom of the phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azido-N-phenylacetamide can be synthesized through a multi-step process. The synthesis typically involves the following steps:

    Chloroacetylation: Aniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-phenyl-2-chloroacetamide.

    Azidation: The resulting N-phenyl-2-chloroacetamide is then treated with sodium azide in a solvent such as ethanol or a mixture of ethanol and water. .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Azido-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide is commonly used as a nucleophile in the azidation step.

    Cycloaddition: Copper(I) catalysts are often employed in the Huisgen cycloaddition to facilitate the formation of triazoles.

Major Products

Scientific Research Applications

2-Azido-N-phenylacetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Azidoacetamide: Similar to 2-azido-N-phenylacetamide but lacks the phenyl group.

    N-Phenylacetamide: Lacks the azide group, making it less reactive in cycloaddition reactions.

    2-Azido-N-methylacetamide: Contains a methyl group instead of a phenyl group, affecting its reactivity and applications.

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and the formation of biologically active compounds .

Properties

IUPAC Name

2-azido-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-12-10-6-8(13)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYXAURTWKXBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chloroacetyl chloride (5.1 ml, 64.5 mmol) was added drop wise to a solution of aniline (5 g, 53.7 mmol) and Et3N (18.7 ml, 134.3 mmol) in dichloromethane (150 ml) at 0° C. under argon. After the completion of reaction (TLC control), the reaction mixture was diluted with dichloromethane (300 ml). The resultant mixture was washed with water, brine and dried. The residue obtained upon evaporation of solvent was taken up in dry DMF (40 ml), added NaN3 (6.15 g, 94.6 mmol) and the resultant mixture was stirred at 80° C. for 2 h. The reaction mixture was diluted with ethyl acetate and washed with water, brine and dried. The residue obtained upon evaporation of the solvent was chromatographed over silica gel to afford the azide (6 g, 63%).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
18.7 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
6.15 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
63%

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